molecular formula C31H23ClF2N4O8 B584785 (2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1203589-02-9

(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B584785
CAS No.: 1203589-02-9
M. Wt: 652.992
InChI Key: WGEBLJONXRHDSS-MOWXUVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MLN 8054 O-β-D-Glucuronide involves multiple steps, starting from the precursor MLN 8054. The synthetic route typically includes the glucuronidation of MLN 8054, where a glucuronic acid moiety is attached to the parent compound. This reaction is usually carried out under mild conditions using glucuronidation reagents and catalysts

Chemical Reactions Analysis

MLN 8054 O-β-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MLN 8054 O-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of MLN 8054 O-β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts as a metabolite of MLN 8054, which is an inhibitor of Aurora A kinase.

Comparison with Similar Compounds

MLN 8054 O-β-D-Glucuronide is unique due to its specific glucuronidation, which differentiates it from other similar compounds. Some similar compounds include:

MLN 8054 O-β-D-Glucuronide stands out due to its specific metabolic pathway and unique biochemical properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38)/t24-,25-,26+,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEBLJONXRHDSS-MOWXUVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClF2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659239
Record name 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203589-02-9
Record name 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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